3-Bromo-2-hydrazinylpyridine hcl

Description

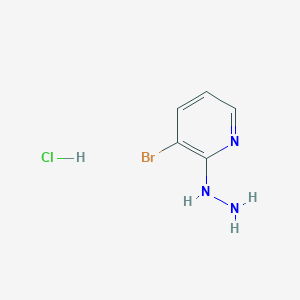

3-Bromo-2-hydrazinylpyridine hydrochloride (CAS: 49782-76-5) is a halogenated pyridine derivative with a hydrazine substituent at the 2-position and bromine at the 3-position. Its molecular formula is C₅H₆BrN₃·HCl (MW: ~224.5 g/mol) . The hydrazine group (-NHNH₂) confers nucleophilic reactivity, enabling applications in heterocyclic synthesis, pharmaceutical intermediates, and coordination chemistry.

Properties

IUPAC Name |

(3-bromopyridin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3.ClH/c6-4-2-1-3-8-5(4)9-7;/h1-3H,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZLPISQNOJFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution of Halogenated Pyridines

This method involves reacting a dihalogenated pyridine precursor with hydrazine hydrate. For the chloro analog, 2,3-dichloropyridine is typically used. By analogy, 2,3-dibromopyridine could serve as the starting material for the bromo variant.

Reaction Mechanism :

Key Parameters :

-

Molar Ratio : A 1:4–6 ratio of dihalogenated pyridine to hydrazine hydrate ensures complete substitution.

-

Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylpropanolamine enhance reaction efficiency.

-

Temperature : Reflux conditions (100–130°C) for 8–12 hours are typical.

Example Protocol :

-

Combine 2,3-dibromopyridine (1 mol) with hydrazine hydrate (4–6 mol) in DMF.

-

Reflux at 130°C for 10 hours under nitrogen.

-

Cool to 25°C, crystallize, and centrifuge.

-

Wash with water and dry under vacuum to obtain the hydrazine product.

-

Treat with HCl in ethanol to form the hydrochloride salt.

Yield Considerations :

For chloro analogs, yields reach 90–95% under optimized conditions. Bromine’s lower reactivity may necessitate longer reaction times or elevated temperatures, potentially reducing yields to 80–85%.

Optimization of Reaction Conditions

Solvent Systems

Polar solvents are critical for solubilizing reactants and stabilizing intermediates. Comparative data from chloro analog syntheses reveal:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 90–95 | 99.2–99.7 |

| N,N-Dimethylpropanolamine | 32.1 | 95 | 99.7 |

| Ethanol | 24.3 | 85 | 96.8 |

DMF and N,N-dimethylpropanolamine outperform ethanol due to their higher polarity and ability to stabilize the transition state. For bromo derivatives, DMF is recommended to mitigate potential side reactions.

Purification and Characterization

Crystallization and Filtration

Post-reaction crystallization in polar solvents (e.g., water or ethanol) effectively removes unreacted hydrazine and inorganic salts. Centrifugation followed by vacuum drying yields the pure hydrazine base. For the hydrochloride salt:

-

Dissolve the base in ethanol.

-

Bubble HCl gas or add concentrated HCl dropwise.

-

Filter and recrystallize from ethanol/ether.

Analytical Validation

-

Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >95%.

-

Structural Confirmation : (DMSO-d6): δ 8.35 (s, 1H, NH₂), 7.85–7.50 (m, 2H, pyridine-H), 5.20 (s, 2H, NH₂·HCl).

Challenges and Mitigation Strategies

Bromine-Specific Considerations

-

Reactivity : Bromine’s lower electronegativity vs. chlorine may slow nucleophilic substitution. Mitigation includes:

-

Increasing reaction temperature to 140–150°C.

-

Using excess hydrazine hydrate (1:8 molar ratio).

-

-

Byproduct Formation : Competitive ring bromination or dehydrohalogenation can occur. Solvent selection (e.g., DMF over alcohols) suppresses these pathways.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-hydrazinylpyridine HCl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of pyridine N-oxide derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-Bromo-2-hydrazinylpyridine hydrochloride exhibits potential anticancer properties. Similar hydrazinyl derivatives have shown efficacy in inhibiting methyltransferase activities associated with various cancers, including diffuse large B-cell lymphoma (DLBCL) and prostate cancer. The compound has been observed to induce apoptosis in cancer cells through the activation of caspase pathways, demonstrating a mechanism of action that could be leveraged for therapeutic purposes.

Table 1: Anticancer Activity Comparison

| Compound Name | Mechanism of Action | Cancer Type |

|---|---|---|

| 3-Bromo-2-hydrazinylpyridine HCl | Inhibits PRC2 methyltransferase activity | DLBCL, Prostate Cancer |

| Similar Hydrazinyl Derivative | Competes with S-adenosyl methionine (SAM) | Various Cancers |

Biological Research

In biological research, this compound serves as a probe or reagent in biochemical assays to study enzyme activity or protein interactions. Its unique structure allows it to interact effectively with biological targets, making it valuable for exploring metabolic pathways and disease mechanisms.

Materials Science

The compound is utilized in the development of novel materials with unique electronic or optical properties. Its incorporation into polymer matrices can enhance the performance of materials used in electronics and photonics.

Agrochemical Synthesis

3-Bromo-2-hydrazinylpyridine hydrochloride is employed as an intermediate in the synthesis of various agrochemicals, including herbicides and insecticides. Its role as a building block facilitates the creation of compounds that are critical for agricultural applications.

Industrial Applications

In addition to its uses in pharmaceuticals and agrochemicals, this compound is also involved in the synthesis of dyes and pigments. It acts as a precursor for various azo dyes widely used in the textile industry.

In Vitro Studies

A study demonstrated that 3-Bromo-2-hydrazinylpyridine hydrochloride exhibited dose-dependent cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents.

Animal Models

In vivo studies using murine models showed that treatment with this compound resulted in reduced tumor sizes compared to control groups, suggesting effective bioavailability and therapeutic potential.

Mechanistic Insights

Further investigations revealed that this compound could induce apoptosis in cancer cells through activation of caspase pathways, highlighting its mechanism of action at the cellular level.

Mechanism of Action

The mechanism by which 3-Bromo-2-hydrazinylpyridine HCl exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Positional Isomers and Halogenated Analogs

- Key Differences :

- Reactivity : The hydrazine group in 3-Bromo-2-hydrazinylpyridine HCl facilitates condensation reactions (e.g., formation of triazoles), whereas chloro/bromo analogs are better suited for Suzuki-Miyaura couplings .

- Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral halogenated pyridines .

Functional Group Variants

- Key Differences :

- Electronic Effects : The nitro group in 3-Bromo-2-hydrazinyl-5-nitropyridine withdraws electron density, reducing aromatic electrophilicity but increasing stability under acidic conditions .

- Coordination Chemistry : Morpholine and acetyl derivatives exhibit distinct metal-binding behaviors compared to the hydrazine group, which can act as a bidentate ligand .

Physical Properties

| Property | This compound | 3-Bromo-2-chloropyridine | 5-Bromo-2-hydrazinylpyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~224.5 | 192.44 | 188.03 |

| Melting Point (°C) | Not reported | 52–57 | Not reported |

| Solubility | Polar solvents (DMSO, water) | Organic solvents | Moderate in polar solvents |

| Stability | Hygroscopic | Air-stable | Sensitive to oxidation |

- Notes: The hydrochloride form of 3-Bromo-2-hydrazinylpyridine is hygroscopic, necessitating anhydrous storage, whereas halogenated analogs (e.g., 3-Bromo-2-chloropyridine) are more stable under ambient conditions .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-bromo-2-hydrazinylpyridine HCl to maximize yield and purity?

Methodological Answer:

- Reagent Selection : Use hydrazine derivatives (e.g., hydrazine hydrate) under anhydrous conditions to minimize side reactions. Ensure stoichiometric control to avoid over-substitution at the pyridine ring .

- Temperature Control : Maintain reaction temperatures between 0–5°C during hydrazine introduction to prevent thermal decomposition of intermediates .

- Purification : Post-synthesis, employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the HCl salt. Monitor purity via HPLC (>95% by area) or NMR (absence of residual solvent peaks) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

Methodological Answer:

- 1H NMR : Expect a singlet at δ 8.2–8.5 ppm for the hydrazinyl proton (NH-NH2), a doublet for the pyridine protons adjacent to bromine (J ≈ 5 Hz), and a multiplet for the remaining aromatic protons. The absence of peaks > δ 9.0 ppm rules out free hydrazine .

- IR Spectroscopy : Look for N-H stretches (3200–3400 cm⁻¹) and C-Br vibrations (600–700 cm⁻¹). The HCl salt will show a broad O-H stretch from adsorbed water .

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 188.03 (C₅H₆BrN₃) for the free base and a chloride adduct at m/z 224.0 (M+HCl) .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?

Methodological Answer:

- Binary Solvent Systems : Use ethanol/water (7:3 v/v) or methanol/diethyl ether. Gradual cooling (0.5°C/min) enhances crystal formation. Avoid DMSO due to strong coordination with hydrazinyl groups .

- Crystallinity Validation : Analyze via X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm melting points (mp: 78–82°C) and phase purity .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Mechanistic Insight : Bromine’s electron-withdrawing effect activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the ortho position. Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos for Suzuki-Miyaura couplings. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .

- Competing Pathways : Bromine may hinder hydrazine’s nucleophilicity; mitigate this by using mild bases (K₂CO₃) in polar aprotic solvents (DMF, 60°C) .

Q. What computational methods can predict the stability and tautomeric behavior of this compound in solution?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to calculate tautomerization energy barriers (e.g., hydrazone vs. azo forms). Compare with experimental NMR data to validate .

- Solvent Modeling : Use the polarizable continuum model (PCM) to simulate solvent effects (e.g., water vs. DMSO) on tautomer populations. Correlate with UV-Vis spectral shifts .

Q. How can conflicting NMR data from hydrazinylpyridine derivatives be resolved during structural elucidation?

Methodological Answer:

- Dynamic Effects : Hydrazine protons may exhibit broadening or splitting due to slow exchange. Acquire variable-temperature NMR (VT-NMR) at 25°C and 60°C to observe coalescence .

- 2D Techniques : Use HSQC to assign NH protons and NOESY to confirm spatial proximity between hydrazine and pyridine protons. Compare with analogous compounds (e.g., 2-bromo-6-hydrazinylpyridine) .

Q. What strategies mitigate decomposition of this compound during long-term storage?

Methodological Answer:

- Stabilization : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Add stabilizers (1% w/w ascorbic acid) to inhibit oxidation .

- Purity Monitoring : Perform periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect degradation products (e.g., dehydrohalogenation byproducts) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.